molecular formula C10H12N4O4 B1197255 Thymine dimer

Thymine dimer

Cat. No.: B1197255
M. Wt: 252.23 g/mol
InChI Key: ASJWEHCPLGMOJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Thymine dimer involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound . Industrial production methods may involve large-scale synthesis techniques to ensure the compound’s availability for various applications.

Chemical Reactions Analysis

Thymine dimer undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of higher oxidation state derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

Thymine dimer has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a metabolite in certain bacterial species, such as Mycoplasma genitalium . In medicine, its unique structure and properties make it a potential candidate for drug development and therapeutic applications. Additionally, in industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Thymine dimer involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Thymine dimer can be compared with other similar compounds, such as other cyclobutadipyrimidines. Its uniqueness lies in the presence of the additional methyl groups at positions 4a and 4b, which confer distinct chemical properties and reactivity. Similar compounds include cyclobutane this compound and other derivatives of cyclobutadipyrimidine . These compounds share a similar core structure but differ in their substituents and specific chemical properties.

Properties

Molecular Formula

C10H12N4O4

Molecular Weight

252.23 g/mol

IUPAC Name

7,8-dimethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone

InChI

InChI=1S/C10H12N4O4/c1-9-3(11-7(17)13-5(9)15)4-10(9,2)6(16)14-8(18)12-4/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)

InChI Key

ASJWEHCPLGMOJE-UHFFFAOYSA-N

SMILES

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O

Canonical SMILES

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thymine dimer
Reactant of Route 2
Thymine dimer
Reactant of Route 3
Thymine dimer
Reactant of Route 4
Thymine dimer
Reactant of Route 5
Thymine dimer
Reactant of Route 6
Reactant of Route 6
Thymine dimer

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